2,6-Bis(4-azidobenzylidene)cyclohexanone
Overview
Description
2,6-Bis(4-azidobenzylidene)cyclohexanone is a compound that has been studied for its potential applications in various fields, including the development of carbonaceous membranes, polyurethanes, and as a photosensitizer in photographic processes. The compound is characterized by the presence of azido groups attached to a cyclohexanone ring, which can undergo various chemical reactions and exhibit unique physical and chemical properties .
Synthesis Analysis
The synthesis of derivatives of 2,6-bis(4-azidobenzylidene)cyclohexanone involves the condensation of cyclohexanone with different aldehydes in the presence of catalysts such as dry HCl. This process yields various substituted cyclohexanone compounds, which can then be further modified to introduce azido groups or other functional groups depending on the desired application .
Molecular Structure Analysis
The molecular structure of 2,6-bis(4-azidobenzylidene)cyclohexanone derivatives has been characterized using spectroscopic methods such as UV-visible, Fourier transform infrared, and nuclear magnetic resonance spectroscopies. These studies have provided insights into the geometry and electronic structure of the compounds, which are crucial for understanding their reactivity and properties .
Chemical Reactions Analysis
The azido groups in 2,6-bis(4-azidobenzylidene)cyclohexanone make it a versatile compound for chemical reactions. It exhibits photochemical behavior, where irradiation with UV light can induce structural changes. Additionally, the compound shows acidochromic behavior, where the addition of acids or bases can lead to color changes and the appearance of new absorption bands. These properties are of interest for applications in smart materials and sensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-bis(4-azidobenzylidene)cyclohexanone derivatives are influenced by their molecular structure. The introduction of azido and other substituent groups can significantly affect the solubility, thermal stability, and mechanical properties of the resulting materials. For instance, the carbonaceous membranes derived from these compounds exhibit excellent gas separation performance and mechanical flexibility. The thermal behavior of the azide derivatives has also been studied to understand their stability and decomposition under different conditions .
Scientific Research Applications
Photosensitizers in Photoresists
Derivatives of 2,6-bis(4-azidobenzylidene)cyclohexanone are commonly used as photosensitizers in photoresists. These compounds are typically quite thermally stable, although instances of thermal degradation at lower temperatures have been reported. The thermal stability is influenced by the presence of unsaturated material in the formulation. For example, 2,6-bis(4-azidobenzylidene) 4-methylcyclohexanone remains thermally stable in a polyamic acid film at 75–80°C, but the addition of a monomeric aminoacrylate can lead to significant decay of the azide moiety (Pryde, 1986).
Polymer Synthesis
2,6-bis(4-azidobenzylidene)cyclohexanone derivatives have been utilized in synthesizing various polyesters, polyurethanes, and epoxy resins. The introduction of dicyanomethylene groups in the polymer backbone improves solubility and thermal stability. These polymers show significant stability under high temperatures and possess good char yields (Diakoumakos & Mikroyannidis, 1994).
Enhanced Propylene/Propane
Separation by Carbonaceous MembraneAn innovative combination of 2,6-bis(4-azidobenzylidene)-4-methyl-cyclohexanone with poly(aryl ether ketone) forms a semi-interpenetrating network used as the precursor for carbon membranes. These membranes demonstrate excellent olefin/paraffin separation performance, surpassing conventional trade-off lines. They maintain good flexibility and mechanical properties, making them suitable for propane/propylene separation processes (Chng et al., 2009).
Acidochromic and Solvatochromic Behavior
The compound 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, a derivative of 2,6-bis(4-azidobenzylidene)cyclohexanone, exhibits significant acidochromic behavior. This is attributed to the protonation of the chromophoric N,N-dimethylamino group, leading to quaternary salt formation and resonance system deactivation. These compounds also show solvatochromic behavior, suggesting potential applications in sensing and optical materials (Badal et al., 2020).
Synthesis of Novel Fluorescent Compounds
A novel fluorescent phosphinimine derivative containing benzylidene cyclohexanone has been synthesized through a catalyst-free Staudinger reaction. This compound demonstrates potential as a reversible optical pH indicator, showcasing changes in color and fluorescence in response to pH variations (Xu et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for 2,6-Bis(4-azidobenzylidene)cyclohexanone were not found, its use in photosensitive materials suggests potential applications in the development of new photoreactive materials . Additionally, its reactivity as an azide could make it useful in the synthesis of new compounds via click chemistry .
properties
IUPAC Name |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2/b16-12+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOMHUYXSAUPB-UNZYHPAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-azidobenzylidene)cyclohexanone | |
CAS RN |
20237-98-3 | |
Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-bis(4-azidobenzylidene)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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